molecular formula C14H18N4O2S B14878370 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B14878370
M. Wt: 306.39 g/mol
InChI Key: KBWBDMPOMQHZSG-UHFFFAOYSA-N
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Description

1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and the urea moiety can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
  • 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea
  • 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea

Uniqueness

1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The butyl group on the thiadiazole ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C14H18N4O2S/c1-3-4-5-12-17-18-14(21-12)16-13(19)15-10-6-8-11(20-2)9-7-10/h6-9H,3-5H2,1-2H3,(H2,15,16,18,19)

InChI Key

KBWBDMPOMQHZSG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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